![molecular formula C20H24N6O4S B2733791 4-(4,7-Dimethyl-1,3-dioxo-2-pentylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide CAS No. 938824-73-8](/img/structure/B2733791.png)

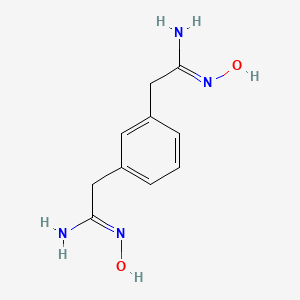

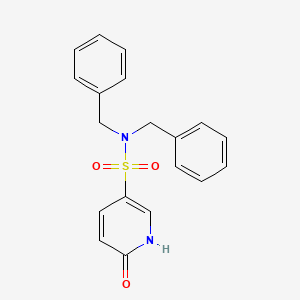

4-(4,7-Dimethyl-1,3-dioxo-2-pentylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4,7-Dimethyl-1,3-dioxo-2-pentylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide, also known as DB844, is a potent inhibitor of the parasitic protozoan Trypanosoma cruzi, the causative agent of Chagas disease. DB844 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for Chagas disease.

Applications De Recherche Scientifique

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives have shown significant promise in antitumor research. Studies have highlighted various imidazole compounds, including bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, as active against cancer cells. These compounds have reached various stages of preclinical testing, indicating their potential as antitumor drugs due to their ability to interact with different biological pathways involved in cancer progression (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Gastroprotective Properties

Research on compounds like ebrotidine, an imidazole derivative, has revealed its gastroprotective properties. Ebrotidine acts as both an H2-receptor antagonist and a cytoprotective agent, enhancing the physicochemical characteristics of mucus gel, thus protecting the gastric mucosa. This dual action makes it a potent drug for treating ulcer disease, showcasing the versatility of imidazole derivatives in treating gastrointestinal conditions (Slomiany, B., Piotrowski, J., & Slomiany, A., 1997).

Contribution to Anticancer Agents

The Knoevenagel condensation reaction, involving imidazole derivatives, has been pivotal in developing biologically active molecules with significant anticancer activity. These compounds have been tested against various cancer targets, including DNA, microtubules, and kinases, demonstrating the critical role of imidazole derivatives in synthesizing new anticancer agents (Tokala, R., Bora, D., & Shankaraiah, N., 2022).

Antifungal Activity

Imidazole derivatives like miconazole have been reviewed for their antifungal activity, offering effective treatment options for fungal infections affecting the skin, nails, and mucosal surfaces. Miconazole's broad-spectrum activity against Candida spp., Trichophyton spp., and other pathogens highlights the therapeutic potential of imidazole derivatives in antifungal therapy (Sawyer, P., Brogden, R. N., Pinder, R., Speight, T., & Avery, G., 2012).

Propriétés

IUPAC Name |

4-(4,7-dimethyl-1,3-dioxo-2-pentylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O4S/c1-4-5-6-11-24-18(27)16-17(23(3)20(24)28)22-19-25(16)12-13(2)26(19)14-7-9-15(10-8-14)31(21,29)30/h7-10,12H,4-6,11H2,1-3H3,(H2,21,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNCBFGEFMIWLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)S(=O)(=O)N)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine](/img/structure/B2733711.png)

![(8R,14R)-7-hydroxy-2,2,4,4,10,10,12,12-octamethyl-6-(2-methylpropanoyl)-8,14-di(propan-2-yl)-8,14-dihydrochromeno[2,3-a]xanthene-1,3,9,11-tetrone](/img/structure/B2733715.png)

![2-(4-fluorophenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2733721.png)

![N-Ethyl-N-[2-[[(1S,2S)-2-hydroxycyclohexyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2733722.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2733725.png)

![6-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2733727.png)

![N-(1-cyanocyclopentyl)-2-{3-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2733730.png)